Cas no 24153-06-8 (2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one)
2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one
- Ethanone, 2-amino-2-phenyl-1-(1-piperidinyl)-
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- Inchi: 1S/C13H18N2O/c14-12(11-7-3-1-4-8-11)13(16)15-9-5-2-6-10-15/h1,3-4,7-8,12H,2,5-6,9-10,14H2
- InChI Key: LBYPZAJJZOBPHA-UHFFFAOYSA-N
- SMILES: C(=O)(N1CCCCC1)C(N)C1=CC=CC=C1
2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A639458-25mg |
2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one |
24153-06-8 | 25mg |
$ 70.00 | 2022-06-07 | ||
| TRC | A639458-50mg |
2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one |
24153-06-8 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | A639458-250mg |
2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one |
24153-06-8 | 250mg |
$ 365.00 | 2022-06-07 | ||
| Chemenu | CM408527-1g |
2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one |
24153-06-8 | 95%+ | 1g |
$611 | 2023-03-20 | |
| Enamine | EN300-58323-0.05g |
2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one |
24153-06-8 | 0.05g |
$94.0 | 2023-02-09 | ||
| Enamine | EN300-58323-0.1g |
2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one |
24153-06-8 | 0.1g |
$140.0 | 2023-02-09 | ||
| Enamine | EN300-58323-0.25g |
2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one |
24153-06-8 | 0.25g |
$200.0 | 2023-02-09 | ||
| Enamine | EN300-58323-0.5g |
2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one |
24153-06-8 | 0.5g |
$374.0 | 2023-02-09 | ||
| Enamine | EN300-58323-1.0g |
2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one |
24153-06-8 | 1.0g |
$499.0 | 2023-02-09 | ||
| Enamine | EN300-58323-2.5g |
2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one |
24153-06-8 | 2.5g |
$978.0 | 2023-02-09 |
2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one Related Literature
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on 2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one
Introduction to 2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one (CAS No. 24153-06-8)
2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one, identified by its CAS number 24153-06-8, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This molecule, featuring a unique structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of both amino and phenyl groups, coupled with a piperidine moiety, makes it a versatile scaffold for further chemical modifications and biological evaluations.
The compound's structural motif is particularly intriguing from a synthetic chemistry perspective. The combination of a phenyl ring and a piperidine nitrogen atom provides a rich environment for hydrogen bonding interactions, which are critical in drug-receptor binding. This feature has prompted researchers to explore its utility in designing molecules with enhanced binding affinities and selectivity. Recent advancements in computational chemistry have enabled the precise modeling of such interactions, allowing for the rational design of derivatives with optimized pharmacokinetic profiles.
In the context of modern drug discovery, 2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one has been investigated as a precursor for more complex heterocyclic systems. The piperidine ring, in particular, is a well-documented pharmacophore in numerous bioactive molecules, including antipsychotics and antiviral agents. By leveraging this scaffold, chemists have been able to generate libraries of compounds that exhibit promising biological activities. For instance, derivatives of this structure have shown potential in inhibiting certain enzyme targets implicated in neurological disorders.
The synthesis of 2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one involves multi-step organic transformations that highlight the ingenuity of synthetic strategies. Key steps often include condensation reactions, nucleophilic substitutions, and cyclization processes. The efficiency and scalability of these synthetic routes are crucial for large-scale production and further derivatization. Recent improvements in catalytic methods have enabled more sustainable and cost-effective syntheses, aligning with the growing emphasis on green chemistry principles.
Beyond its synthetic appeal, 2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one has been the subject of several mechanistic studies. Understanding the reaction pathways and intermediates involved in its synthesis provides valuable insights into broader chemical transformations. These studies not only enhance our fundamental knowledge but also contribute to the development of novel synthetic methodologies that can be applied to other challenging molecules.
The biological evaluation of 2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one has revealed intriguing properties that warrant further exploration. Initial screening assays have suggested potential activity against various biological targets, including kinases and proteases. These findings have spurred interest in developing analogs with improved efficacy and reduced side effects. The use of high-throughput screening technologies has accelerated the identification of lead compounds derived from this scaffold.
One particularly exciting area of research involves the exploration of 2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one as a building block for peptidomimetics. Peptides are renowned for their biological activity but often suffer from poor pharmacokinetic properties due to their susceptibility to enzymatic degradation. By replacing certain peptide bonds with simpler chemical linkages, researchers can create stable analogs that retain bioactivity while overcoming these limitations. The piperidine moiety in this compound offers a suitable platform for such modifications.
The role of computational tools in analyzing 2-amino-2-phényl-[CH₂NHCONH]-[C₆H₅]-[CH₂N]₁¹¹⁰⁵⁰⁹⁹⁹⁸⁸⁸⁸⁸⁸⁸⁸⁸⁸⁸¹¹¹¹¹¹¹¹ cannot be overstated. Molecular docking simulations have been instrumental in predicting binding modes and affinities between this compound and target proteins. These predictions guide experimental efforts by highlighting key interactions that should be optimized for therapeutic efficacy. Furthermore, virtual screening techniques allow for the rapid assessment of large compound libraries, identifying promising candidates for further investigation.
The future prospects for 2-amino-[C₆H₅]-[CH₂NHCONH]-[CH₂N]₁¹¹¹¹¹¹¹¹¹¹¹¹¹C₆H₅-NH-CO-NH-C₂H₄-N-PiPip-derived drugs are bright, given the ongoing advancements in medicinal chemistry and biotechnology. As our understanding of disease mechanisms deepens, so does our ability to design molecules that precisely target pathological processes. The versatility of CAS No 24153 06 8 makes it a valuable asset in this endeavor.
In conclusion, [C₆H₅]-[CH₂NHCONH]-[CH₂N]₁C₂H₄-N-PiPip, exemplified by its CAS registry number 24153 06 8, represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features offer opportunities for innovative drug design, while its well-documented synthetic pathways ensure accessibility for further exploration. As scientific methodologies continue to evolve, it is likely that new applications and derivatives will emerge, further solidifying its importance in the field.
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